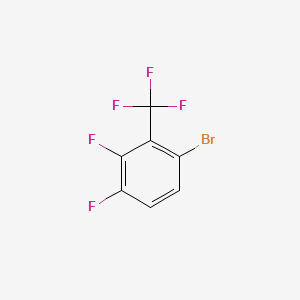

6-Bromo-2,3-difluorobenzotrifluoride

Description

Current Significance of Organofluorine Chemistry in Advanced Synthesis and Materials Science

Organofluorine chemistry, the study of compounds containing the carbon-fluorine (C-F) bond, has become a cornerstone of modern science and technology. worktribe.comwikipedia.org The unique properties of fluorine, the most electronegative element, impart remarkable characteristics to organic molecules. numberanalytics.com The C-F bond is one of the strongest in organic chemistry, which leads to high thermal stability and chemical inertness in fluorinated compounds. numberanalytics.comnih.gov This robustness makes them essential for developing high-performance materials. numberanalytics.com

The applications of organofluorine chemistry are widespread and impact numerous sectors. worktribe.comwikipedia.org In materials science, fluoropolymers such as polytetrafluoroethylene (PTFE), known commercially as Teflon, are valued for their chemical resistance and non-stick properties. worktribe.comnumberanalytics.com The field has also revolutionized medicine, with an estimated 20% of all pharmaceuticals containing fluorine. wikipedia.org Well-known drugs like fluoxetine (B1211875) (Prozac) and atorvastatin (B1662188) (Lipitor) incorporate fluorine to enhance their metabolic stability and efficacy. numberanalytics.com Furthermore, fluorinated compounds are critical in the agrochemical industry for creating effective pesticides and herbicides. wikipedia.orgnumberanalytics.com The continuous development of more efficient and selective fluorination methods remains a vibrant area of research, underscoring the sustained importance of this chemical discipline. numberanalytics.com

Aromatic Trifluoromethylated and Halogenated Compounds as Strategic Building Blocks in Organic Synthesis

Within the vast field of organofluorine chemistry, aromatic compounds bearing trifluoromethyl (CF₃) and halogen substituents are of exceptional importance as building blocks for complex molecule synthesis. researchgate.net There is a high demand for these intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netacs.org The trifluoromethyl group, in particular, is a key feature in many active compounds due to its unique electronic properties and metabolic stability. acs.org

The synthesis of these crucial building blocks often relies on the transformation of halogenated aromatic precursors. acs.org Methods such as copper-catalyzed trifluoromethylation of aryl iodides have become powerful tools for introducing the CF₃ group onto an aromatic ring. organic-chemistry.orgrsc.org Historic methods for creating fluoroaromatics, like the Schiemann reaction, have been refined and are still used for manufacturing. nih.gov The presence of a halogen, such as bromine or iodine, on the aromatic ring provides a reactive handle for a wide array of cross-coupling reactions, allowing for the strategic construction of elaborate molecular architectures. acs.org These halogenated and trifluoromethylated aromatic compounds are therefore not just products but are fundamental starting points for innovation in chemical synthesis.

Unique Electronic and Steric Properties Conferred by Bromine, Fluorine, and Trifluoromethyl Substituents on Aromatic Rings

The specific arrangement of bromine, fluorine, and trifluoromethyl groups on an aromatic ring, as seen in 6-Bromo-2,3-difluorobenzotrifluoride, confers a distinct combination of electronic and steric properties that dictate its reactivity.

Electronic Effects: Fluorine is the most electronegative element, and its presence on an aromatic ring strongly withdraws electron density via the inductive effect. numberanalytics.com This withdrawal deactivates the ring towards electrophilic aromatic substitution. numberanalytics.comlibretexts.org The trifluoromethyl (CF₃) group is also a powerful electron-withdrawing group due to the cumulative inductive effect of the three fluorine atoms. nih.gov This effect stabilizes negative charges, making related compounds like triflic acid and trifluoroacetic acid very strong acids. wikipedia.org Halogens like bromine also exhibit a deactivating inductive effect, but this is partially countered by a resonance effect where their lone pairs can donate electron density to the ring, making them ortho-, para-directors in electrophilic substitution reactions. libretexts.org The cumulative effect of two fluorine atoms, a trifluoromethyl group, and a bromine atom makes the aromatic ring in this compound significantly electron-deficient.

The interplay of these properties is summarized in the table below.

| Substituent | Electronic Effect on Aromatic Ring | Steric Effect | Directing Effect (for Electrophilic Substitution) |

| Fluorine (F) | Strongly electron-withdrawing (inductive), weakly donating (resonance) | Small | Deactivating, Ortho-, Para- |

| Bromine (Br) | Electron-withdrawing (inductive), weakly donating (resonance) | Moderate | Deactivating, Ortho-, Para- |

| Trifluoromethyl (CF₃) | Strongly electron-withdrawing (inductive) | Significant | Deactivating, Meta- |

Scope and Objectives of Academic Research on this compound and its Derivatives

Academic and industrial research on a molecule like this compound is driven by its potential as a highly functionalized building block for creating novel and valuable compounds. The specific substitution pattern of this molecule offers a unique platform for synthetic exploration in medicinal chemistry, agrochemistry, and materials science.

The primary objectives of research involving this compound would likely focus on leveraging its distinct functional groups:

Transformations at the Bromo Position: The carbon-bromine bond is a versatile reactive site. Research would explore its use in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. It could also be used to generate organometallic reagents, such as Grignard or organolithium species, for further synthetic elaboration.

Nucleophilic Aromatic Substitution: The highly electron-deficient nature of the aromatic ring, due to the combined effects of the fluorine and trifluoromethyl substituents, makes it susceptible to nucleophilic aromatic substitution (SₙAr). Research could investigate the displacement of one of the fluorine atoms by various nucleophiles to introduce diverse functionalities.

Synthesis of Bioactive Molecules: A major goal would be the incorporation of the 1-bromo-2,3-difluoro-6-(trifluoromethyl)phenyl moiety into larger molecules to screen for biological activity. The combination of lipophilic (Br, CF₃) and electronegative (F) groups can significantly influence a drug candidate's properties, such as binding affinity, membrane permeability, and metabolic stability.

Development of Advanced Materials: The unique electronic and physical properties imparted by the dense fluorine substitution could be exploited in the design of new liquid crystals, polymers, or organic electronic materials. Research would aim to synthesize and characterize materials containing this structural unit to evaluate their thermal stability, optical properties, and performance in devices.

In essence, research on this compound and its derivatives aims to exploit its pre-installed complexity to access novel, highly fluorinated structures that would be difficult to synthesize by other means, with the ultimate goal of discovering new molecules with useful applications.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3,4-difluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRBFARXIWUPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 6 Bromo 2,3 Difluorobenzotrifluoride Derivatives

Reactivity of Aromatic Halogens (Bromine and Fluorine)

The presence of multiple halogen atoms on the aromatic ring of 6-Bromo-2,3-difluorobenzotrifluoride offers several sites for potential chemical modification. The differing nature of the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds dictates their respective reactivities.

Comprehensive Studies on C-Br and C-F Bond Activation Processes

The activation of carbon-halogen bonds is a cornerstone of modern synthetic chemistry. In this compound, the C-Br bond is significantly weaker and more polarizable than the C-F bonds. Consequently, it is the primary site for activation in many catalytic processes.

Anticipated C-Br Bond Activation:

Oxidative Addition: In transition metal-catalyzed reactions, the C-Br bond is expected to readily undergo oxidative addition to a low-valent metal center (e.g., Pd(0), Ni(0)). This is the typical first step in many cross-coupling reactions.

Metal-Halogen Exchange: Treatment with organolithium or Grignard reagents would likely lead to a facile metal-halogen exchange at the bromine position, generating a highly reactive organometallic intermediate.

Anticipated C-F Bond Activation:

The C-F bond is the strongest single bond to carbon, making its activation significantly more challenging. However, the presence of multiple electron-withdrawing groups on the ring can render the C-F bonds more susceptible to cleavage.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring should facilitate SNAr reactions, where a strong nucleophile displaces a fluoride (B91410) ion. The position of substitution would be influenced by the combined electronic effects of the bromine and trifluoromethyl groups.

Transition Metal-Mediated Cleavage: While less common than C-Br activation, direct C-F bond activation by transition metals, often requiring specialized ligands and harsher conditions, could be a potential, albeit more difficult, pathway for functionalization.

Influence of Fluorine and Trifluoromethyl Groups on Aromatic Ring Reactivity and Electron Density

The fluorine and trifluoromethyl (CF₃) substituents profoundly influence the electronic properties of the aromatic ring, which in turn governs its reactivity.

Inductive Effect: Both fluorine and the CF₃ group are strongly electron-withdrawing through the inductive effect (-I effect). This is due to the high electronegativity of the fluorine atoms. This effect significantly reduces the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and less reactive towards electrophiles.

Steric Effects: The substituents will also exert steric hindrance, which can influence the regioselectivity of incoming reagents.

Exploration of Diverse Cross-Coupling Reactions with Brominated Fluoroarenes

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions would almost exclusively proceed via the activation of the more labile C-Br bond.

Suzuki-Miyaura Coupling Investigations with Polyfluorinated Bromobenzenes

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used and robust reaction. It is anticipated that this compound would be a viable substrate for this transformation.

Hypothetical Suzuki-Miyaura Reaction:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

The reaction would likely proceed with high chemoselectivity for the C-Br bond, leaving the C-F bonds intact under standard conditions.

Other Transition Metal-Catalyzed Carbon-Carbon Cross-Coupling Reactions (e.g., Kumada, Stille, Hiyama)

Beyond the Suzuki-Miyaura reaction, other cross-coupling methods are expected to be applicable to this compound.

Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophile and is typically catalyzed by nickel or palladium. acs.org The high reactivity of Grignard reagents would likely ensure a successful coupling at the C-Br position.

Stille Coupling: In a Stille coupling, an organotin compound is coupled with the organic halide. combi-blocks.comhalochem.com This method is known for its tolerance of a wide range of functional groups.

Hiyama Coupling: The Hiyama coupling employs an organosilane, which is activated by a fluoride source. synquestlabs.com Given the presence of fluorine in the substrate, careful optimization of the fluoride activator would be necessary to avoid unwanted side reactions.

Projected Cross-Coupling Reactions Data Table:

| Coupling Reaction | Nucleophile | Catalyst (Typical) | Anticipated Product |

|---|---|---|---|

| Kumada | R-MgBr | NiCl₂(dppp) or Pd(PPh₃)₄ | 6-R-2,3-difluorobenzotrifluoride |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 6-R-2,3-difluorobenzotrifluoride |

| Hiyama | R-Si(OR')₃ | Pd(OAc)₂ / TBAF | 6-R-2,3-difluorobenzotrifluoride |

Formation of C-N, C-O, C-S, and C-H Bonds via C-F Activation of Polyfluoroarenes

While C-Br activation is more facile, the functionalization of the C-F bonds in the resulting coupled products or in the starting material itself via SNAr reactions is a plausible subsequent transformation. The electron-deficient nature of the ring, enhanced by the CF₃ group, would facilitate such reactions.

C-N Bond Formation: Reaction with amines (Buchwald-Hartwig amination would target the C-Br bond, while SNAr with an amine could potentially replace a fluorine).

C-O Bond Formation: Reaction with alcohols or phenols in the presence of a base could lead to the formation of ethers.

C-S Bond Formation: Thiols are excellent nucleophiles and would be expected to readily displace a fluorine atom under SNAr conditions.

The regioselectivity of these SNAr reactions would be a critical aspect to determine experimentally, as it would depend on the combined directing effects of the remaining substituents on the aromatic ring.

Nucleophilic and Electrophilic Functionalization Studies

The functionalization of polyfluorinated aromatic compounds is a cornerstone of modern organofluorine chemistry. The unique electronic properties imparted by fluorine substituents significantly influence the reactivity of the aromatic ring, often leading to regioselective transformations that are not observed in their non-fluorinated counterparts.

Regioselective Functionalization of Polyfluoroarenes and Benzotrifluorides

The regioselectivity of nucleophilic aromatic substitution (SNAr) on polyfluoroarenes is a well-documented phenomenon. In general, nucleophilic attack is favored at positions para to an activating group. mdpi.com In the case of this compound, the trifluoromethyl (CF₃) group is a strong electron-withdrawing group, activating the ring towards nucleophilic attack. The fluorine atoms also contribute to this activation. The substitution of a fluorine atom is generally preferred over a bromine atom in SNAr reactions on polyhalogenated aromatics when the reaction is kinetically controlled, due to the high electronegativity of fluorine which makes the attached carbon more electrophilic. researchgate.net

Electrophilic functionalization of such a highly deactivated ring system is challenging. The strong electron-withdrawing nature of the CF₃ group and the fluorine atoms makes the aromatic ring electron-deficient and thus less susceptible to attack by electrophiles.

Table 1: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on this compound

| Position of Attack | Activating/Deactivating Groups | Predicted Reactivity | Rationale |

| C-2 (F) | ortho to CF₃, meta to Br | Highly Activated | Strong activation by the CF₃ group. |

| C-3 (F) | meta to CF₃, ortho to Br | Activated | Moderate activation by the CF₃ group and potential steric hindrance from Br. |

| C-4 (H) | para to F, meta to F, ortho to H | Deactivated | General deactivation by fluoro and trifluoromethyl groups. |

| C-5 (H) | para to Br, meta to CF₃ | Deactivated | General deactivation by fluoro and trifluoromethyl groups. |

| C-6 (Br) | ortho to F, meta to F | Less Favorable | Bromine is a better leaving group than fluorine in some contexts, but kinetic attack is often favored at C-F bonds in polyfluoroarenes. |

Transformations Involving CF₃-Substituted Carbocations and Radical Cations

The trifluoromethyl group exerts a profound destabilizing effect on adjacent carbocations due to its strong electron-withdrawing inductive effect. nih.gov However, α-(trifluoromethyl)carbenium ions can be generated and have been studied, often requiring strongly acidic conditions. nih.gov The presence of an aryl group can help to delocalize the positive charge, making the formation of benzylic-type carbocations more feasible. For a derivative of this compound to form a carbocation on the ring, it would require the loss of a leaving group, a process that is energetically unfavorable due to the inherent instability of aryl cations. byjus.com However, carbocations can be involved as transient intermediates in certain electrophilic aromatic substitution reactions or in the solvolysis of benzylic derivatives.

Trifluoromethyl-substituted radical cations are also highly destabilized species due to the electron-withdrawing nature of the CF₃ group. nih.gov These radical cations can be generated through single-electron transfer (SET) processes, often initiated by photoredox catalysis. The subsequent reactions of these radical cations can lead to various functionalization products. For instance, the reaction of trifluoromethyl-substituted arenes with nucleophiles can be accelerated through the formation of a radical cation intermediate. researchgate.net The trifluoromethyl radical (•CF₃) itself is electrophilic in nature and can participate in radical aromatic substitution reactions. nih.gov

Table 2: Properties of CF₃-Substituted Reactive Intermediates

| Intermediate | Key Characteristics | Implication for this compound Derivatives |

| Aryl Carbocation | Highly unstable, formation is energetically costly. | Direct formation on the aromatic ring is unlikely under standard conditions. |

| Benzylic Carbocation | Destabilized by the CF₃ group, but can be formed under forcing conditions. | Can be intermediates in reactions of benzylic derivatives. |

| Aryl Radical Cation | Highly destabilized by the CF₃ group. | Can be generated via SET to accelerate nucleophilic substitution. researchgate.net |

| Trifluoromethyl Radical | Electrophilic radical. nih.gov | Can add to the aromatic ring in radical substitution reactions. |

Investigation of Michael Addition Reactions with Fluorinated Acceptors

Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Fluorinated Michael acceptors exhibit unique reactivity due to the electron-withdrawing nature of the fluorine substituents. While this compound itself is not a Michael acceptor, derivatives of it could be synthesized to contain an α,β-unsaturated system. For example, a vinyl or acryloyl group could be introduced onto the aromatic ring.

The presence of the trifluoromethyl group and fluorine atoms on the aromatic ring would significantly influence the electrophilicity of the Michael acceptor. These electron-withdrawing groups would enhance the partial positive charge at the β-carbon of the unsaturated system, making it more susceptible to attack by Michael donors. This increased reactivity could allow for the use of weaker nucleophiles or milder reaction conditions. The stereochemical outcome of such Michael additions would also be a subject of interest, as the bulky and electronically distinct substituents on the aromatic ring could direct the approach of the nucleophile. For example, α-trifluoromethylstyrenes can undergo amination and defluoroamidation reactions, showcasing the diverse reactivity of such fluorinated systems. rsc.org

Examination of Aryne-Mediated Reactions and Halogen Migrations

Arynes are highly reactive intermediates that can be generated from ortho-dihaloarenes or ortho-haloaryl triflates. The generation of an aryne from this compound would likely proceed via the elimination of HBr or a related process under strong basic conditions. The resulting difluorobenzotrifluoride aryne would be highly electrophilic and could undergo a variety of cycloaddition and nucleophilic addition reactions. The regioselectivity of nucleophilic attack on such an unsymmetrical aryne would be governed by the electronic effects of the trifluoromethyl and fluorine substituents. researchgate.net

Mechanistic Insights into Stereocontrol in Halofluorination and Related Reactions

Stereocontrol in addition reactions to alkenes is a critical aspect of organic synthesis. While this compound itself does not have an alkene moiety for halofluorination, derivatives containing a vinyl or other unsaturated group could be substrates for such reactions. The stereochemical outcome of halofluorination (the addition of a halogen and a fluorine across a double bond) is influenced by the reaction mechanism, which can involve halonium ion intermediates.

In the case of a styrene (B11656) derivative of this compound, the electronic nature of the substituted phenyl ring would play a role in stabilizing or destabilizing any charged intermediates, thereby influencing the stereoselectivity of the addition. The bulky trifluoromethyl group and the adjacent fluorine atoms could also exert significant steric control, directing the approach of the electrophilic halogen and the subsequent attack of the fluoride nucleophile. Studies on the stereocontrolled synthesis of bromofluoroalkenes have demonstrated that a variety of factors can be manipulated to achieve high levels of stereoselectivity. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Role of 6-Bromo-2,3-difluorobenzotrifluoride as a Key Intermediate in Multi-Step Synthesis

In the field of organic synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the desired products of a chemical reaction. This compound serves as a crucial intermediate, providing a foundational structure that can be elaborated upon in subsequent steps. The carbon-bromine (C-Br) bond is the primary site of reactivity, enabling its participation in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

The presence of three strongly electron-withdrawing fluorine substituents (two on the ring and the CF₃ group) significantly influences the reactivity of the C-Br bond, making it particularly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This feature allows for the efficient and selective introduction of the 2,3-difluoro-6-(trifluoromethyl)phenyl moiety into more complex molecular architectures.

Below is a table summarizing the key transformations where this compound acts as a pivotal intermediate.

Table 1: Key Synthetic Transformations of this compound

| Reaction Name | Coupling Partner | Resulting Bond | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., arylboronic acids) | C-C | Synthesis of highly fluorinated biphenyls and biaryls. ugr.esgoogle.commdpi.com |

| Buchwald-Hartwig Amination | Amines | C-N | Formation of fluorinated diarylamines, precursors to carbazoles. |

| Heck Coupling | Alkenes | C-C | Introduction of vinyl groups, leading to fluorinated styrenes. |

| Sonogashira Coupling | Terminal Alkynes | C-C | Synthesis of fluorinated aryl alkynes, useful in materials science. |

| Ullmann Condensation | Phenols, Alcohols | C-O | Formation of fluorinated diaryl ethers, precursors to dibenzofurans. |

| Cyanation | Cyanide source (e.g., K₄[Fe(CN)₆]) | C-CN | Introduction of a nitrile group for further functionalization. |

Synthesis of Complex Polyfluorinated Aromatic and Heterocyclic Scaffolds

The demand for novel fluorinated organic molecules, particularly those containing aromatic and heterocyclic systems, continues to grow due to their profound impact on biological activity and material properties. nih.gove-bookshelf.de this compound is a key starting material for accessing these complex structures.

Carbazole and dibenzofuran ring systems are prevalent in a wide range of biologically active natural products and functional organic materials. nih.govorganic-chemistry.org Palladium-catalyzed reactions provide an efficient pathway to these fused heterocyclic systems. organic-chemistry.org

The general strategy involves an initial intermolecular C-N or C-O cross-coupling reaction, followed by an intramolecular C-H activation/cyclization step. Using this compound, this can be envisioned as:

For Carbazoles: A Buchwald-Hartwig amination with a suitably substituted aniline would yield a fluorinated N,N-diarylamine. A subsequent palladium-catalyzed intramolecular C-H activation reaction would then forge the final ring to yield a highly fluorinated carbazole derivative. nih.govbeilstein-journals.org

For Dibenzofurans: An Ullmann condensation or Buchwald-Hartwig etherification with a phenol would produce a fluorinated diaryl ether. nih.gov This intermediate can then undergo intramolecular cyclization, often catalyzed by palladium, to form the dibenzofuran core. organic-chemistry.orgdatapdf.com

The incorporation of the difluoro-trifluoromethylphenyl moiety from the precursor leads to carbazole and dibenzofuran derivatives with enhanced thermal stability, altered electronic properties, and increased lipophilicity, which are desirable traits for pharmaceutical and materials science applications.

Fluorinated heterocycles are essential components in modern pharmaceuticals and agrochemicals. nih.govnih.gov The title compound serves as a versatile building block for creating a variety of new fluorinated heterocyclic systems. The C-Br bond can be transformed into other functional groups that can then participate in cyclization reactions.

For instance, Suzuki coupling can be used to introduce a fragment containing a heteroatom, which then undergoes intramolecular cyclization. Alternatively, the bromine can be displaced via nucleophilic aromatic substitution under specific conditions, or converted to an organometallic reagent (e.g., via lithium-halogen exchange) which can then react with a variety of electrophiles to build up the heterocyclic ring system. This approach allows access to a diverse range of fluorinated pyridines, quinolines, thiophenes, and furans. rsc.org

Biphenyls and other biaryl structures are fundamental cores in many liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical agents. The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing the C-C bond that links the two aryl units. gre.ac.uk

In this context, this compound is an ideal coupling partner due to its activated C-Br bond. It can be reacted with a wide variety of arylboronic acids or their esters in the presence of a palladium catalyst and a base to yield highly substituted, unsymmetrical, and electron-deficient biphenyls. ugr.esmdpi.com The reaction is generally high-yielding and tolerant of numerous functional groups on the coupling partner.

Table 2: Examples of Suzuki-Miyaura Coupling with this compound

| Arylboronic Acid Partner | Resulting Fluorinated Biphenyl Product |

|---|---|

| Phenylboronic acid | 2,3-Difluoro-6-(trifluoromethyl)biphenyl |

| 4-Methoxyphenylboronic acid | 4'-Methoxy-2,3-difluoro-6-(trifluoromethyl)biphenyl |

| 4-Vinylphenylboronic acid | 4'-Vinyl-2,3-difluoro-6-(trifluoromethyl)biphenyl |

| 3-Pyridylboronic acid | 3-(2,3-Difluoro-6-(trifluoromethyl)phenyl)pyridine |

| 2-Thienylboronic acid | 2-(2,3-Difluoro-6-(trifluoromethyl)phenyl)thiophene |

Contribution to Specialty Chemical and Advanced Material Development

The unique combination of a rigid aromatic core, high fluorine content, and a strong dipole moment makes this compound an attractive precursor for specialty chemicals and advanced materials, most notably liquid crystals.

Liquid crystals (LCs) are substances that exhibit a phase of matter with properties between those of a conventional liquid and a solid crystal. Fluorinated compounds are of paramount importance in the design of modern liquid crystal displays (LCDs) due to their unique physicochemical properties.

This compound serves as a key building block for the synthesis of mesogenic (liquid crystal-forming) molecules. The fluorinated phenyl ring provides a rigid, linear core component, which is essential for the formation of liquid crystalline phases. The fluorine substituents contribute in several critical ways.

Table 3: Influence of Fluorine Substituents on Liquid Crystal Properties

| Structural Feature | Property Conferred | Impact on LC Performance |

|---|---|---|

| C-F Bonds (ortho-difluoro) | Strong transverse dipole moment | Modifies dielectric anisotropy, affecting the driving voltage of the display. |

| -CF₃ Group | High thermal and chemical stability | Increases the operational lifetime and reliability of the LC material. |

| Overall Fluorination | Reduced intermolecular forces | Lowers the melting point and viscosity, leading to faster switching times. |

| Fluorinated Moiety | High lipophilicity (fat-solubility) | Improves miscibility with other components in complex LC mixtures. |

By utilizing this compound in coupling reactions, such as the Suzuki coupling to form fluorinated biphenyls or terphenyls, chemists can construct the core structures of advanced liquid crystal molecules with tailored properties for high-performance displays.

Role in the Production of Organic Electronic Materials (e.g., electron transport layers)

The trifluoromethyl group is a strong electron-withdrawing group, which can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of an organic molecule. This property is highly desirable for electron transport layer (ETL) materials in organic light-emitting diodes (OLEDs) and other organic electronic devices, as it facilitates efficient electron injection from the cathode and enhances electron mobility. The presence of fluorine atoms further enhances this electron-withdrawing effect and can improve the material's thermal stability and resistance to degradation.

The bromine atom on the this compound molecule serves as a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are powerful tools for constructing the complex conjugated systems that form the backbone of most organic electronic materials. By strategically coupling this building block with other aromatic or heteroaromatic units, chemists can synthesize novel materials with tailored electronic properties for use as electron transport layers.

Table 1: Potential Synthetic Routes to Electron Transport Materials using this compound

| Reaction Type | Reactant 2 | Catalyst | Potential Product Class |

| Suzuki Coupling | Arylboronic acid or ester | Palladium-based | Fluorinated polyaromatics |

| Stille Coupling | Organostannane | Palladium-based | Fluorinated heteroaromatics |

| Buchwald-Hartwig Amination | Aromatic amine | Palladium-based | Fluorinated triarylamines |

This table is illustrative and based on general synthetic methodologies.

Development of Agrochemical Intermediates

Fluorinated compounds play a crucial role in modern agrochemicals, often enhancing metabolic stability, bioavailability, and potency. The trifluoromethyl group is a common feature in many successful herbicides, insecticides, and fungicides. The unique combination of substituents in this compound makes it an attractive starting material for the synthesis of novel agrochemical candidates.

The bromine atom allows for the introduction of various pharmacophores through cross-coupling or nucleophilic substitution reactions. The difluoro and trifluoromethyl groups can modulate the electronic properties and lipophilicity of the final molecule, which are critical parameters for its biological activity and environmental fate. The development of new agrochemical intermediates from this compound would likely involve multi-step synthetic sequences to build the desired active ingredient.

Synthesis of Fluorinated Spirocyclic Analogues

Spirocyclic scaffolds are three-dimensional structures that have gained increasing interest in medicinal chemistry due to their conformational rigidity and novel chemical space. The incorporation of fluorine into these structures can lead to compounds with enhanced biological activity and improved pharmacokinetic properties.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful method for determining the detailed structure of 6-Bromo-2,3-difluorobenzotrifluoride in solution. By analyzing the spectra of different nuclei (¹H, ¹³C, and ¹⁹F), it is possible to map the connectivity and spatial relationships of the atoms within the molecule.

The specific substitution pattern of this compound gives rise to a unique set of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, allowing for its unambiguous identification among its isomers.

¹H NMR: The molecule has two aromatic protons in distinct chemical environments.

The proton at the C-4 position is expected to appear as a doublet of doublets, split by the adjacent fluorine at C-3 and the meta-coupled proton at C-5.

The proton at the C-5 position would likely present as a doublet of doublet of doublets, coupled to the proton at C-4, the fluorine at C-6 (meta-coupling), and the fluorine at C-3 (para-coupling). The chemical shifts for aromatic protons in similar fluorinated compounds typically appear between δ 7.0 and 8.0 ppm. rsc.org

¹³C NMR: The molecule possesses seven distinct carbon atoms, which would result in seven signals in the proton-decoupled ¹³C NMR spectrum.

The carbon of the trifluoromethyl group (CF₃) typically appears as a quartet due to coupling with the three fluorine atoms. rsc.org Its chemical shift is expected in the range of δ 120-125 ppm with a large ¹JCF coupling constant.

The six aromatic carbons will show complex splitting patterns due to one-bond and multi-bond couplings to fluorine (¹JCF, ²JCF, ³JCF). Carbons directly bonded to fluorine (C-2, C-3) will exhibit large one-bond C-F coupling constants. The carbon attached to the bromine (C-6) would appear at a lower field compared to unsubstituted carbons.

¹⁹F NMR: This technique is particularly informative for fluorinated compounds. alfa-chemistry.com

Three distinct signals are expected: one for the CF₃ group and one for each of the aromatic fluorine atoms (F-2 and F-3).

The CF₃ group typically shows a singlet in a proton-decoupled spectrum, with a chemical shift around -60 to -70 ppm relative to CFCl₃. ucsb.edunih.gov

The aromatic fluorines (F-2 and F-3) will appear as multiplets due to coupling with each other and with the aromatic protons. Their chemical shifts are influenced by the other substituents on the ring. alfa-chemistry.comucsb.edu

Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H-4 | ~7.4 - 7.8 | dd | ³JHH, ³JHF |

| ¹H | H-5 | ~7.2 - 7.6 | ddd | ³JHH, ⁴JHF, ⁵JHF |

| ¹³C | CF₃ | ~120 - 125 | q | ¹JCF ≈ 275 Hz |

| ¹³C | Aromatic (6 signals) | ~110 - 160 | m | ¹JCF, ²JCF, ³JCF |

| ¹⁹F | CF₃ | ~ -63 | s | - |

| ¹⁹F | F-2, F-3 | ~ -110 to -150 | m | ³JFF, JHF |

For molecules with overlapping signals and complex spin systems, two-dimensional (2D) NMR techniques are essential for definitive structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the protons at C-4 and C-5, confirming their scalar coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the H-4 and H-5 signals to their respective carbon signals (C-4 and C-5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, the protons of the CF₃ group would show correlations to C-1, and the aromatic protons would show correlations to neighboring and more distant carbons, helping to piece together the entire carbon framework and confirm the substitution pattern.

¹⁹F-¹⁹F COSY: This experiment can identify coupled fluorine nuclei, which would be useful in assigning the aromatic fluorine signals.

These multi-dimensional techniques, when used in combination, provide a robust and unambiguous confirmation of the isomeric structure of this compound. nih.gov

The magnitude of the spin-spin coupling constants (J-values) provides valuable information about the bonding environment and spatial relationships between coupled nuclei.

H-H Coupling: The coupling between the aromatic protons (³JHH) is typically in the range of 6-8 Hz for ortho protons. docbrown.info

H-F Coupling: Coupling between protons and fluorine atoms depends on the number of bonds separating them. Ortho-coupling (³JHF) is generally larger than meta (⁴JHF) and para (⁵JHF) couplings.

F-F Coupling: Coupling between fluorine nuclei on an aromatic ring can be significant, even over several bonds.

C-F Coupling: The one-bond coupling (¹JCF) between a carbon and a fluorine is typically very large ( > 200 Hz). Two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still provide crucial structural information. rsc.org The analysis of these various coupling constants helps to confirm the regiochemistry and provides insights into the electronic distribution within the aromatic ring. rsc.org

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, a molecule is ionized, leading to a molecular ion (M⁺•) which can then break down into smaller fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). libretexts.orgslideshare.net

For this compound (C₇H₂BrF₅), the molecular ion peak is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for any bromine-containing ion, with two peaks of almost equal intensity separated by 2 m/z units (the M⁺• and [M+2]⁺• peaks). libretexts.org The calculated monoisotopic mass for C₇H₂⁷⁹BrF₅ is approximately 259.93 Da.

The fragmentation of the molecular ion would likely proceed through several pathways:

Loss of a bromine atom: Cleavage of the C-Br bond would result in a fragment ion [M-Br]⁺.

Loss of the trifluoromethyl group: Ejection of the •CF₃ radical is a common fragmentation pathway for benzotrifluorides, leading to an [M-CF₃]⁺ ion.

Loss of fluorine: Sequential loss of fluorine atoms from the ring or the CF₃ group can also occur.

Predicted Mass Spectrometry Data for this compound

| m/z (for ⁷⁹Br) | Proposed Fragment | Comment |

|---|---|---|

| ~260 / 262 | [C₇H₂BrF₅]⁺• | Molecular Ion (M⁺• and [M+2]⁺•), showing characteristic 1:1 bromine isotope pattern. |

| ~181 | [C₇H₂F₅]⁺ | Loss of •Br from the molecular ion. |

| ~191 / 193 | [C₆H₂BrF₂]⁺ | Loss of •CF₃ from the molecular ion. |

| ~145 | [C₆H₄F]⁺ | Base peak observed in the spectrum of 4-Bromobenzotrifluoride. chemicalbook.com |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making FT-IR a valuable tool for functional group identification. nih.gov

The FT-IR spectrum of this compound would display several characteristic absorption bands corresponding to its functional groups.

C-F Stretching: The spectrum will be dominated by strong absorption bands associated with the C-F bonds. The stretching vibrations for the CF₃ group are typically very strong and appear in the 1350-1100 cm⁻¹ region. Aromatic C-F stretching vibrations are also strong and usually occur in the 1300-1100 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring typically appear as a series of bands in the 1620-1450 cm⁻¹ region.

Aromatic C-H Stretching: The C-H stretching vibrations on the aromatic ring are expected to appear above 3000 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is expected to be found in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 500 cm⁻¹. researchgate.net

The unique combination of these absorption bands provides a spectroscopic "fingerprint" for the molecule. uab.edu

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| > 3000 | Aromatic C-H Stretch | Medium-Weak |

| 1620 - 1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| 1350 - 1100 | C-F Stretch (including CF₃) | Very Strong |

| 600 - 500 | C-Br Stretch | Medium-Strong |

Raman Spectroscopy for Complementary Structural Information

The Raman spectrum of a molecule is generated by inelastic scattering of monochromatic light, usually from a laser source. The resulting shifts in wavelength, known as Raman shifts, correspond to the energies of the molecular vibrations. In the case of this compound, key vibrational modes that can be probed include the C-Br stretching, C-F stretching, C-C stretching of the aromatic ring, and the vibrations associated with the trifluoromethyl (-CF3) group.

Detailed Research Findings:

The C-Br stretching vibration is typically observed in the lower frequency region of the Raman spectrum, generally between 500 and 700 cm⁻¹. The C-F stretching vibrations in aromatic compounds usually appear in the range of 1100 to 1400 cm⁻¹. The trifluoromethyl group has several characteristic vibrations, including a strong, symmetric stretching mode. The aromatic ring itself will exhibit a series of bands corresponding to ring breathing modes and C-H bending vibrations.

An illustrative representation of expected Raman shifts for this compound is presented in the table below. This data is hypothetical and based on the analysis of related compounds.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-Br Stretch | 550 - 650 | Medium |

| Aromatic C-C Stretch | 1570 - 1610 | Strong |

| Symmetric CF₃ Stretch | 750 - 780 | Strong |

| Asymmetric CF₃ Stretch | 1150 - 1190 | Medium |

| C-F Stretch (Aromatic) | 1200 - 1300 | Medium-Strong |

| Aromatic Ring Breathing | 990 - 1010 | Strong, Sharp |

| C-H In-Plane Bend | 1050 - 1150 | Weak-Medium |

| C-H Out-of-Plane Bend | 800 - 900 | Weak |

This complementary information from Raman spectroscopy is crucial for a complete vibrational assignment when combined with IR data, leading to a more robust structural confirmation of this compound.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Assignment

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the crystal, from which the atomic positions can be determined with high precision.

Detailed Research Findings:

As with spectroscopic data, a specific crystallographic information file (CIF) for this compound is not publicly available. However, based on the known structure of related brominated and fluorinated aromatic compounds, a hypothetical set of crystallographic parameters can be proposed. The presence of a heavy bromine atom facilitates the solution of the phase problem in X-ray crystallography. The analysis would reveal the planarity of the benzene ring, the orientation of the trifluoromethyl group relative to the ring, and any intermolecular interactions, such as halogen bonding or π-stacking, that might influence the crystal packing.

A hypothetical data table summarizing the kind of information obtained from a single-crystal X-ray diffraction experiment is provided below.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 12.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 979.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.77 |

| R-factor (%) | < 5 |

The definitive structural data from SC-XRD would confirm the connectivity and stereochemistry of this compound, providing an unambiguous structural proof.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. This method is crucial for verifying the empirical and molecular formula of a newly synthesized compound, ensuring its purity and confirming that the correct product has been obtained.

The most common method for determining the percentage of carbon, hydrogen, and nitrogen is combustion analysis. A small, precisely weighed sample of the compound is combusted in an excess of oxygen, and the resulting gaseous products (CO₂, H₂O, and N₂) are collected and quantified. The percentages of other elements, such as halogens and sulfur, can be determined by other specific analytical methods.

Detailed Research Findings:

For this compound (C₇H₂BrF₅), elemental analysis provides the ultimate confirmation of its elemental composition. The theoretical percentages of each element can be calculated from the molecular formula and atomic weights. The experimental results from an elemental analyzer should closely match these theoretical values, typically within a ±0.4% margin of error, to confirm the purity and identity of the compound.

Below is a data table presenting the theoretical and hypothetical experimental results from an elemental analysis of this compound.

| Element | Theoretical (%) | Experimental (%) (Hypothetical) |

| Carbon (C) | 32.22 | 32.18 |

| Hydrogen (H) | 0.77 | 0.80 |

| Bromine (Br) | 30.62 | 30.55 |

| Fluorine (F) | 36.39 | 36.45 |

The close correlation between the theoretical and experimental values in the elemental analysis would provide strong evidence for the successful synthesis and purification of this compound with the correct molecular formula.

Computational Chemistry and Theoretical Insights into 6 Bromo 2,3 Difluorobenzotrifluoride

Quantum Chemical Calculations for Electronic Structure Analysis and Fluorine Effects

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 6-Bromo-2,3-difluorobenzotrifluoride. These calculations can reveal how the electron-withdrawing nature of the fluorine atoms and the trifluoromethyl (-CF3) group, combined with the properties of the bromine atom, influences the molecule's stability and reactivity.

The primary outputs of such analyses include the molecule's optimized geometry (bond lengths and angles), electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO). The -CF3 group and the fluorine atoms are strongly electron-withdrawing, which is known to decrease the electron density of the benzene (B151609) ring and impact its reactivity in electrophilic substitution reactions. google.com

Illustrative Data Table 1: Calculated Electronic Properties This table represents typical data obtained from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level of theory) for an optimized structure of the compound.

| Property | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the molecule's ability to donate electrons. A lower value suggests lower reactivity towards electrophiles. |

| LUMO Energy | -1.2 eV | Represents the molecule's ability to accept electrons. A lower value suggests higher reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 6.3 eV | A larger gap correlates with higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, arising from the asymmetrical arrangement of electronegative F and Br atoms. |

The "fluorine effects" extend beyond simple induction. The electrostatic potential map would likely show significant positive potential around the hydrogen atom and negative potential localized near the fluorine and bromine atoms, highlighting sites susceptible to nucleophilic or electrophilic attack, respectively.

Mechanistic Probing of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, researchers can elucidate detailed reaction mechanisms.

For instance, in a nucleophilic aromatic substitution (SNAr) reaction, where the bromine atom is replaced, calculations can identify the Meisenheimer complex as a key intermediate. The energy barrier (activation energy) for its formation and subsequent collapse to the product can be quantified. This allows for a comparison of different potential reaction pathways to determine the most favorable one. The presence of multiple deactivating groups like fluorine and trifluoromethyl significantly influences the regioselectivity and activation barriers of such reactions.

Illustrative Data Table 2: Transition State Analysis for a Hypothetical Bromine Substitution This table shows representative energy values for a proposed SNAr reaction pathway.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials (this compound + Nucleophile) |

| Transition State 1 (TS1) | +18.5 | Energy barrier to form the intermediate complex. |

| Meisenheimer Intermediate | -5.2 | A stabilized, transient species where the nucleophile has added to the ring. |

| Transition State 2 (TS2) | +12.0 | Energy barrier for the expulsion of the bromide ion from the intermediate. |

| Products | -15.8 | Final products (Substituted 2,3-difluorobenzotrifluoride (B1586452) + Bromide) |

Prediction of Chemical Reactivity and Selectivity in Functionalization Reactions

The prediction of reactivity and selectivity is a major application of computational chemistry. For electrophilic aromatic substitution, the directing effects of the existing substituents are critical. googleapis.com The -CF3 group is a strong deactivating group and a meta-director, while halogens like fluorine and bromine are deactivating but ortho-, para-directing. google.comgoogle.com

Rational Design of Synthetic Routes and Optimization of Catalytic Systems through Computational Approaches

Computational methods can guide the development of efficient synthetic routes by screening potential catalysts and reaction conditions in silico, saving significant experimental time and resources. For reactions involving this compound, such as cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig) at the C-Br bond, DFT calculations can be used to:

Model Catalytic Cycles: The entire catalytic cycle can be modeled to identify the rate-determining step and potential catalyst deactivation pathways.

Optimize Ligands: The electronic and steric properties of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on a metal catalyst (e.g., Palladium) can be systematically varied in silico to find the optimal ligand that lowers the activation energy for key steps like oxidative addition and reductive elimination.

Predict Reaction Outcomes: By comparing the energy profiles for competing reaction pathways, computational models can predict product distributions and help optimize conditions to favor the desired product.

This predictive power allows chemists to focus their experimental efforts on the most promising catalytic systems, accelerating the discovery and optimization of synthetic methods for functionalizing this highly fluorinated building block.

Q & A

Q. What are the recommended synthetic pathways for 6-bromo-2,3-difluorobenzotrifluoride, and how can intermediates be optimized?

A common approach involves halogenation and fluorination of benzotrifluoride derivatives. For example, bromination of 2,3-difluorobenzotrifluoride using bromine in the presence of a Lewis acid (e.g., FeBr₃) under controlled temperature (40–60°C) yields the target compound. Optimization of intermediates, such as ensuring regioselectivity via steric or electronic directing groups (e.g., trifluoromethyl), is critical . Purity validation through HPLC or GC-MS is recommended to confirm intermediate integrity.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns and assess fluorine-bromine coupling effects.

- X-ray crystallography : Resolves spatial arrangements of halogen atoms and trifluoromethyl groups, as demonstrated in structurally similar brominated benzotrifluorides .

- FT-IR : Identifies C-F and C-Br stretching vibrations (e.g., 1100–1250 cm⁻¹ for C-F; 500–600 cm⁻¹ for C-Br) .

Q. How can researchers design experiments to assess the compound’s stability under varying conditions?

Perform accelerated degradation studies:

- Thermal stability : Heat samples at 50–100°C for 24–72 hours and analyze decomposition via TGA or DSC.

- Photostability : Expose to UV light (254–365 nm) and monitor changes using UV-Vis spectroscopy.

- Hydrolytic stability : Test in buffers (pH 1–13) at 37°C, followed by LC-MS to identify hydrolysis byproducts .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?

The trifluoromethyl group exerts a strong electron-withdrawing effect, directing electrophiles to meta/para positions relative to itself. Bromine and fluorine substituents further influence reactivity via steric hindrance and inductive effects. For example, fluorination at the 2- and 3-positions deactivates the ring, favoring ipso-substitution at the bromine site under specific conditions . Computational studies (DFT) can model charge distribution and predict reaction pathways.

Q. How should contradictory data on biological activity (e.g., antimicrobial efficacy) be analyzed?

Contradictions may arise from:

- Experimental variables : Differences in bacterial strains, solvent systems, or concentration ranges.

- Structural analogs : Compare with compounds like 6-bromo-2-chlorobenzotrifluoride, where halogen positioning alters hydrophobic interactions with microbial membranes .

Resolve discrepancies by standardizing assay protocols (e.g., CLSI guidelines) and conducting dose-response curves with triplicate replicates.

Q. What strategies enable the integration of this compound into functional materials (e.g., organic semiconductors)?

Q. How does the hydrogen-bonding network in derivatives influence physicochemical properties?

In analogs like 6-bromo-2’-chlorobenzylidene nicotinohydrazide, N-H⋯O hydrogen bonds form 1D chains, increasing thermal stability and solubility in polar solvents. Disrupting this network via methylation reduces crystallinity but improves lipid membrane permeability .

Methodological Considerations

Q. What analytical techniques are optimal for detecting trace impurities in synthesized batches?

- GC-MS or LC-HRMS : Identifies low-abundance byproducts (e.g., dehalogenated species).

- XPS : Quantifies surface halogen content and oxidation states .

- Elemental analysis : Validates stoichiometric ratios of C, H, N, and halogens.

Q. How can computational tools aid in predicting reaction outcomes or toxicity?

- Molecular docking : Screens for potential antimicrobial targets (e.g., bacterial enzyme active sites).

- ADMET prediction : Estimates bioavailability and toxicity using platforms like SwissADME or ProTox-II .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.